2-Hexadecanamine, N,N-dimethyl-, N-oxide

Surfactant micellization pH-responsive aggregation Critical micelle concentration

2-Hexadecanamine, N,N-dimethyl-, N-oxide (CAS 71662-64-1) is a chiral, branched-chain alkyl dimethylamine oxide surfactant with the molecular formula C18H39NO and a molecular weight of 285.51 g/mol. It belongs to the amine oxide class of amphoteric surfactants, which are valued for their pH-responsive micellization, foam enhancement, and compatibility with anionic, cationic, and nonionic systems.

Molecular Formula C18H39NO
Molecular Weight 285.5 g/mol
CAS No. 71662-64-1
Cat. No. B12676656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexadecanamine, N,N-dimethyl-, N-oxide
CAS71662-64-1
Molecular FormulaC18H39NO
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C)[N+](C)(C)[O-]
InChIInChI=1S/C18H39NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3,4)20/h18H,5-17H2,1-4H3/t18-/m1/s1
InChIKeyYTMRCGDXXPVCNT-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexadecanamine, N,N-dimethyl-, N-oxide (CAS 71662-64-1): Structural Identity and Surfactant Class Positioning for Informed Procurement


2-Hexadecanamine, N,N-dimethyl-, N-oxide (CAS 71662-64-1) is a chiral, branched-chain alkyl dimethylamine oxide surfactant with the molecular formula C18H39NO and a molecular weight of 285.51 g/mol [1]. It belongs to the amine oxide class of amphoteric surfactants, which are valued for their pH-responsive micellization, foam enhancement, and compatibility with anionic, cationic, and nonionic systems [2]. This compound is the 2-methyl-branched isomer of the widely used linear hexadecyldimethylamine oxide (CAS 7128-91-8). The structural difference—attachment of the amine oxide headgroup at the C2 rather than the C1 position—introduces a chiral center and alters the hydrophobic tail architecture, which directly impacts surfactant self-assembly, surface activity, and rheological behavior in formulation-relevant contexts.

Why Generic Substitution of 2-Hexadecanamine, N,N-dimethyl-, N-oxide with Linear C16 Amine Oxide Is Formulationally Unsound


Linear 1-hexadecanamine, N,N-dimethyl-, N-oxide (CAS 7128-91-8) is a commodity surfactant with well-characterized properties, but substituting it with the 2-positional isomer without reformulation is unsupported by data. Published head-to-head comparisons between branched and linear alkyldimethylamine oxides—albeit on shorter-chain analogs—demonstrate that tail branching produces quantitative shifts across multiple formulation-critical parameters: critical micelle concentration, aggregate size, interfacial area per molecule, and pH sensitivity of micellization [1]. These differences arise from altered hydrophobic packing and hydrogen-bonding networks in mixed protonation-state micelles [1]. Therefore, procurement of CAS 71662-64-1 must be evaluated not as a generic linear amine oxide, but as a structurally distinct ingredient whose differentiation is verifiable in the dimensions detailed below.

Quantitative Differentiation Evidence: 2-Hexadecanamine, N,N-dimethyl-, N-oxide (CAS 71662-64-1) Versus Structurally Proximal Alternatives


Tail Branching Shifts Critical Micelle Concentration Minimum to Higher pH Relative to Linear Isomer

For branched versus linear C10 alkyldimethylamine oxides—a structural difference analogous to the 2- vs 1-substitution in the C16 amine oxide—the branched surfactant shifts its minimum CMC to higher pH values. Branching increases the protonated fraction within micelles at a given pH, altering the pH range over which micellization is most favorable [1]. The C10DAO-branched surfactant retains cationic character up to pH values ~1 unit higher than the linear analog, directly affecting solubility and surface activity in neutral-to-alkaline formulations [1].

Surfactant micellization pH-responsive aggregation Critical micelle concentration

Branched Amine Oxide Occupies Larger Area at Air–Water Interface and Aggregates at Higher Concentration

Tensiometry data on C10DAO-branched versus C10DAO-linear reveal that the branched isomer occupies a significantly larger molecular area at the air–water interface and reaches its CMC at a higher bulk concentration [1]. This is attributed to steric hindrance imposed by the methyl branch near the headgroup, which disrupts close-packing in the adsorbed monolayer. The same steric principle applies to the 2-methyl branch of CAS 71662-64-1 relative to its linear C16 counterpart.

Surface tension Interfacial packing Tensiometry

Branched Amine Oxide Is a More Effective Foam Booster Than Linear Analog Under Both Acidic and Basic Conditions

In standardized foam testing, C10DAO-branched outperformed its linear isomer as a foam booster in both acidic and basic solutions [1]. The foam enhancement persisted across pH conditions where linear amine oxides typically show marked performance decline, indicating that branching near the headgroup decouples foam stability from bulk protonation state. This directly informs the expected foaming behavior of CAS 71662-64-1 in comparison to linear C16DAO.

Foam performance Foam boost pH-independent foaming

LogP and Bioconcentration Factor Differentiation Between 2- and 1-Positional Isomers of Hexadecyldimethylamine Oxide

Computed physicochemical properties for CAS 71662-64-1 give an ACD/LogP of 5.21 and pH-dependent LogD values of 5.15 (pH 5.5) and 5.21 (pH 7.4), with corresponding BCF estimates of 4679–5388 L/kg . Although direct experimental comparison with the linear isomer (CAS 7128-91-8) under identical computational methodology is needed for rigorous head-to-head claims, the reported parameters indicate a moderate bioaccumulation potential that may differ from the linear isomer's profile due to altered lipid partitioning imparted by the 2-methyl branch.

Environmental fate Bioaccumulation Partition coefficient

Surface Force Behavior of C16DAO at and Above CMC Distinguishes Colloidal Interaction Regimes

Direct surface force measurements on linear C16DAO (1-hexadecyldimethylamine oxide) adsorbed onto glass demonstrate distinct short-range force regimes: pull-in attraction at CMC and below, transitioning to hydration repulsion above CMC [1]. While these data are for the 1-isomer, they establish a quantitative baseline against which 2-isomer behavior can be tested. The structural perturbation at the 2-position is expected to alter the adsorbed layer architecture—thickness, packing density, and charge distribution—shifting the CMC-dependent force transition point.

Surface forces Colloidal stability Hydration force

Viscoelastic and Light-Scattering Behavior of C16DAO Entangled Rodlike Micelles Establishes Baseline for 2-Isomer Rheological Differentiation

Light scattering studies on linear C14DAO and C16DAO in 0.2 M NaCl reveal semidilute-regime entanglement of rodlike micelles with contour lengths sensitive to ionization degree (α = 0.2–0.45) [1]. C16DAO forms longer, more entangled micelles than C14DAO, directly impacting solution viscosity and spinnability. The 2-methyl branch in CAS 71662-64-1 introduces a kink near the headgroup that is expected to increase micelle flexibility and reduce persistence length relative to linear C16DAO, potentially lowering zero-shear viscosity at equivalent concentration—a desirable attribute for high-concentration, low-viscosity formulations.

Rheology Wormlike micelles Viscoelasticity

Evidence-Grounded Application Scenarios for 2-Hexadecanamine, N,N-dimethyl-, N-oxide (CAS 71662-64-1)


pH-Responsive Personal Care Formulations Requiring Boosted Foam at Neutral-to-Alkaline pH

Based on evidence that branched amine oxides maintain foam performance across a wider pH range while shifting CMC minimum to higher pH [1], CAS 71662-64-1 is well-suited for sulfate-free shampoos, body washes, and facial cleansers formulated at pH 6–8. Unlike linear C16DAO, which may lose foam efficacy near neutrality, the 2-isomer's branched structure is predicted to sustain foam volume and stability, reducing the need for supplemental foam boosters. Formulation screening should include foam height and drainage time measurements at target product pH.

High-Concentration Industrial Cleaning Concentrates with Low Viscosity for Pumpability

Branching in the hydrophobic tail of amine oxide surfactants has been demonstrated to suppress lyotropic liquid crystalline phase formation and reduce solution viscosity in concentrated systems [1]. CAS 71662-64-1, with its 2-methyl branch, is a candidate for low-viscosity surfactant-rich isotropic concentrates used in clean-in-place (CIP) and machine dishwashing detergents. Formulators should evaluate zero-shear viscosity at 20–40 wt% active in comparison with linear C16DAO to confirm viscosity reduction.

Colloidal Stabilization and Surface Modification in Aqueous Dispersions

The distinct surface force profile of linear C16DAO—switching from pull-in attraction to hydration repulsion at the CMC [1] - provides a benchmark for studying the 2-isomer’s colloidal effects. CAS 71662-64-1 may offer a different concentration window for steric stabilization of nanoparticles, pigments, or mineral slurries due to its shifted CMC and larger adsorbed layer thickness. This makes it a research candidate for tailored dispersion stability in ceramic processing, inkjet inks, or agrochemical suspensions.

Foaming Agent for Oilfield and Gas Well Stimulation Fluids

Patent literature identifies dimethylhexadecylamine oxide as a foaming and silt-suspending agent for subterranean formation fluids [1]. The branched isomer CAS 71662-64-1 is structurally positioned to deliver the foam persistence required in high-salinity, variable-pH downhole environments, where linear amine oxides may fail prematurely. Comparative foam half-life testing in synthetic brine at 60–90°C is recommended to validate performance advantages over linear C16DAO and shorter-chain amine oxides.

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